molecular formula C10H9N3O2 B3197537 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006320-17-7

1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3197537
CAS No.: 1006320-17-7
M. Wt: 203.2 g/mol
InChI Key: YXQSKLHKJRCTHW-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an aminophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Mechanism of Action

Target of Action

The primary target of 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in a variety of physiological processes.

Mode of Action

It is suggested that the compound interacts with its target enzyme, possibly inhibiting its activity . This interaction could lead to changes in the intracellular concentration of cAMP, thereby affecting the downstream signaling pathways.

Biochemical Pathways

Given the role of camp in numerous cellular processes, it can be inferred that the compound could potentially influence a variety of pathways downstream of camp signaling .

Result of Action

Given its potential interaction with camp-specific 3’,5’-cyclic phosphodiesterase 4d, it may influence cellular processes regulated by camp signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts such as iron(III) chloride are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a nitro group instead of an amino group.

    1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom instead of an amino group.

    1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Features a methyl group in place of the amino group.

Uniqueness

1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity. The amino group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.

Properties

IUPAC Name

1-(4-aminophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQSKLHKJRCTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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